(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
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Overview
Description
(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a quinoline moiety attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the dimethylphenyl group. The final step involves the formation of the morpholine ring and its subsequent substitution with dimethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl groups on the morpholine ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoline N-oxide derivatives, while reduction reactions produce alcohol derivatives.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound has a quinoline moiety, which may contribute to its potential therapeutic applications and interactions with biological targets.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-15-9-10-19(11-16(15)2)23-12-21(20-7-5-6-8-22(20)25-23)24(27)26-13-17(3)28-18(4)14-26/h5-12,17-18H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABFDAUCZZZFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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